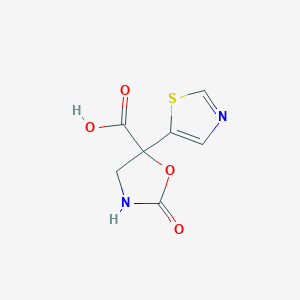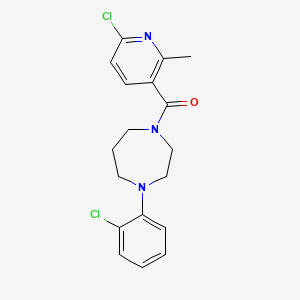![molecular formula C20H16FN3O3 B3013182 N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 941953-85-1](/img/structure/B3013182.png)
N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide" is a structurally complex molecule that may be related to various compounds synthesized and characterized in the provided papers. Although none of the papers directly discuss this exact compound, they do provide insights into similar compounds, their synthesis, structural characterization, and potential biological activities. These compounds generally contain aromatic rings, amide groups, and heterocyclic components, which are common features in medicinal chemistry for drug design.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including nucleophilic substitution, ester hydrolysis, ring closure, and amidation reactions. For instance, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was achieved through a high-yield method starting from commercially available precursors . Similarly, the synthesis of a novel compound with a pyrido[2,3-d]pyrimidin-6-yl moiety was performed and characterized using various spectroscopic techniques . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structures of related compounds were confirmed using techniques such as NMR, FT-IR, MS, and X-ray diffraction. For example, the crystal structure and DFT study of a new compound with an imidazo[1,2-a]pyridine moiety were reported, showing consistency between the optimized DFT structure and the X-ray diffraction data . This suggests that a similar approach could be used to analyze the molecular structure of "this compound."
Chemical Reactions Analysis
The papers describe various chemical reactions, including the Suzuki reaction, hydrolysis, and amidation, which are crucial for the synthesis of complex organic compounds . These reactions are often used to introduce specific functional groups or to build the core structure of the target molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds were investigated using DFT calculations, which provided insights into molecular electrostatic potential and frontier molecular orbitals . Additionally, the solubility and biological activity of compounds can be influenced by the presence of specific substituents, as seen in the structure-activity relationship studies of N-aryl-9-oxo-9H-fluorene-1-carboxamides . These analyses are important for understanding the behavior of the compound in biological systems and for predicting its potential as a therapeutic agent.
科学的研究の応用
Discovery and Clinical Potential The research on N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide and similar compounds has primarily focused on their potential as selective inhibitors for various kinases within the Met kinase superfamily. Such inhibitors have demonstrated significant promise in preclinical studies for their efficacy in treating certain types of cancers. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent and selective Met kinase inhibitors. One of these analogues showed complete tumor stasis in a human gastric carcinoma xenograft model following oral administration, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).
Antibacterial Activity Research into pyridonecarboxylic acids and their analogues, including this compound, has revealed their potential as antibacterial agents. The synthesis and evaluation of various analogues have led to the identification of compounds with significant in vitro and in vivo antibacterial activities. These findings support the potential of such compounds for further development as therapeutic agents against bacterial infections (Egawa et al., 1984).
Polymer Science Applications The compound and its structural analogues have also found applications in polymer science. For example, aromatic polyamides derived from related compounds have been synthesized, showing excellent solubility in organic solvents and forming transparent, flexible films. These materials exhibit high glass transition temperatures and thermal stability, making them suitable for advanced material applications (Hsiao et al., 1999).
Anticonvulsant Properties Further studies have investigated the anticonvulsant properties of enaminones related to this compound. The crystal structures of several anticonvulsant enaminones have been determined, contributing to our understanding of their potential therapeutic applications in treating epilepsy and other seizure disorders (Kubicki et al., 2000).
特性
IUPAC Name |
N-(4-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3/c21-16-3-1-2-13(10-16)11-24-12-15(6-9-18(24)25)20(27)23-17-7-4-14(5-8-17)19(22)26/h1-10,12H,11H2,(H2,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPFXLOXHDSINC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

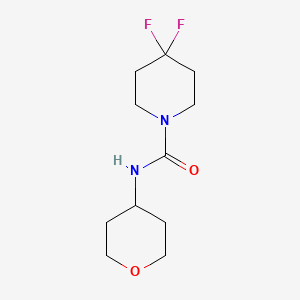
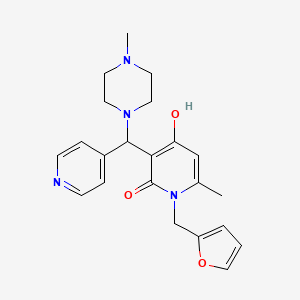
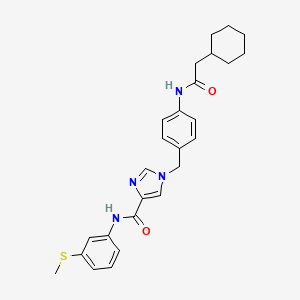
![Tert-butyl N-[4-[2-[4-(2-chloropropanoyl)piperazin-1-yl]-2-oxoethyl]phenyl]carbamate](/img/structure/B3013106.png)
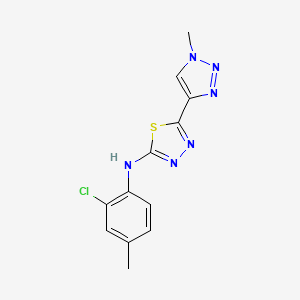
![3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3013108.png)
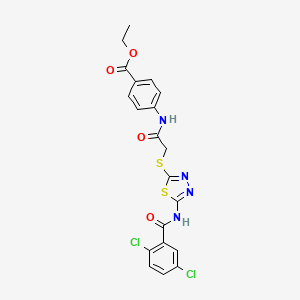
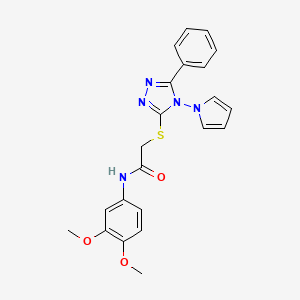
methanone](/img/structure/B3013112.png)
![methyl 4-[(E)-[1-[3-(dimethylamino)propyl]-4,5-dioxo-2-thiophen-2-ylpyrrolidin-3-ylidene]-hydroxymethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B3013115.png)

![N-[(2-chlorophenyl)methyl]-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3013117.png)
